molecular formula C29H32F3N5O5 B560375 Bibp 3226 trifluoroacetate

Bibp 3226 trifluoroacetate

Cat. No.: B560375
M. Wt: 587.6 g/mol
InChI Key: MTSZIDSCWZHKOD-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • BIBP3226 (TFA) can be synthesized using various routes.
    • Unfortunately, specific synthetic methods and reaction conditions are not widely documented in the available literature.
    • Industrial production methods may involve modifications of existing synthetic routes or proprietary processes.
  • Chemical Reactions Analysis

    • BIBP3226 (TFA) likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions remain unspecified.
    • Major products formed from these reactions are not explicitly reported.
  • Scientific Research Applications

    • BIBP3226 (TFA) finds applications in several fields:

        Chemistry: Used as a tool to study neuropeptide receptors.

        Biology: Investigated for its effects on neuronal signaling and emotional processes.

        Medicine: Potential implications in anxiety-related behavior.

  • Mechanism of Action

    • BIBP3226 (TFA) exerts its effects by antagonizing neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors.
    • Molecular targets and pathways involved in its action require further research.
  • Comparison with Similar Compounds

    • BIBP3226 (TFA) stands out as the first non-peptide antagonist for the Y1 receptor.
    • Similar compounds include peptide-based Y1 receptor antagonists, but BIBP3226’s uniqueness lies in its non-peptide nature.

    Properties

    IUPAC Name

    (2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(4-hydroxyphenyl)methyl]pentanamide;2,2,2-trifluoroacetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C27H31N5O3.C2HF3O2/c28-27(29)30-17-7-12-23(25(34)31-18-19-13-15-22(33)16-14-19)32-26(35)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21;3-2(4,5)1(6)7/h1-6,8-11,13-16,23-24,33H,7,12,17-18H2,(H,31,34)(H,32,35)(H4,28,29,30);(H,6,7)/t23-;/m1./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTSZIDSCWZHKOD-GNAFDRTKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC3=CC=C(C=C3)O.C(=O)(C(F)(F)F)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C29H32F3N5O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    587.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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